![molecular formula C11H13ClN2O2 B1409468 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline CAS No. 1001755-78-7](/img/structure/B1409468.png)
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline
Overview
Description
“4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline” is a chemical compound with the molecular formula C11H13ClN2O2 . It is used for research purposes and is not intended for use as a drug, food, or household item .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline” consists of a quinazoline core with chlorine, methyl, and methoxy substituents . The exact structure would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.68 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline”:
Pharmaceutical Research
This compound is noted for its role as a pharmaceutical intermediate . It is used in the synthesis of various drugs and can act as a standard reagent in organic synthesis processes .
Environmental Analysis
The compound has potential applications in environmental testing . It may be used as a reagent in environmental analysis to detect and quantify pollutants or other chemical substances .
Life Sciences
In life sciences, it could be used in research related to cell biology , biochemistry , or molecular biology , given its role as a reagent in advanced research settings .
Gefitinib Impurity Profiling
It is identified as an impurity in the manufacturing process of Gefitinib, an anticancer drug, and thus may be used for impurity profiling and quality control during drug synthesis .
Benzodiazepine Antagonist Studies
Safety And Hazards
properties
IUPAC Name |
4-chloro-6,7-dimethoxy-2-methyl-1,4-dihydroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5,11H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVGBNSXZSRDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(C2=CC(=C(C=C2N1)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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